molecular formula C6H3ClN2O2S B3210024 5-Cyanopyridine-3-sulfonyl chloride CAS No. 1060804-15-0

5-Cyanopyridine-3-sulfonyl chloride

Cat. No.: B3210024
CAS No.: 1060804-15-0
M. Wt: 202.62 g/mol
InChI Key: RZNCBFTUKKMELY-UHFFFAOYSA-N
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Description

5-Cyanopyridine-3-sulfonyl chloride is an organic compound with the molecular formula C6H3ClN2O2S It is a derivative of pyridine, featuring a cyano group at the 5-position and a sulfonyl chloride group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Cyanopyridine-3-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 5-cyanopyridine with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Another method involves the use of a microchannel reactor, where 3-aminopyridine undergoes diazotization followed by chlorosulfonylation .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors, such as microchannel reactors, allows for efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

5-Cyanopyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamides and sulfonate esters.

    Hydrolysis: The compound can hydrolyze in the presence of water, forming 5-cyanopyridine-3-sulfonic acid.

    Reduction: The cyano group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Reducing Agents: Hydrogen gas with a suitable catalyst or metal hydrides can be used for the reduction of the cyano group.

    Hydrolysis Conditions: Acidic or basic aqueous solutions facilitate the hydrolysis of the sulfonyl chloride group.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    5-Cyanopyridine-3-sulfonic acid: Formed through hydrolysis.

Scientific Research Applications

5-Cyanopyridine-3-sulfonyl chloride is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: It is involved in the synthesis of potential therapeutic agents, including inhibitors of specific enzymes and receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-cyanopyridine-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent. The cyano group can also participate in reactions, such as reduction to form amines, which can further react to form various derivatives .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-sulfonyl chloride: Lacks the cyano group at the 5-position.

    5-Bromopyridine-3-sulfonyl chloride: Contains a bromine atom instead of a cyano group at the 5-position.

    5-Methylpyridine-3-sulfonyl chloride: Contains a methyl group instead of a cyano group at the 5-position.

Uniqueness

5-Cyanopyridine-3-sulfonyl chloride is unique due to the presence of both the cyano and sulfonyl chloride groups, which confer distinct reactivity and properties. The cyano group can undergo reduction and other transformations, while the sulfonyl chloride group is highly reactive towards nucleophiles, making this compound versatile for various synthetic applications .

Properties

IUPAC Name

5-cyanopyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O2S/c7-12(10,11)6-1-5(2-8)3-9-4-6/h1,3-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNCBFTUKKMELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1S(=O)(=O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060804-15-0
Record name 5-cyanopyridine-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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